

In-Depth Technical Guide to 1-Chloroazulene

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Compound of Interest

Compound Name: 1-Chloroazulene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-chloroazulene**, a halogenated derivative of the bicyclic aromatic hydrocarbon azulene. This document details its chemical identity, nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via electrophilic chlorination is provided, alongside a summary of its reactivity. This guide is intended to serve as a valuable resource for researchers and professionals in organic chemistry, materials science, and drug development who are interested in the synthesis and applications of azulene derivatives.

Introduction

Azulene, an isomer of naphthalene, is a non-benzenoid aromatic hydrocarbon characterized by its vibrant blue color and unique electronic properties. The fusion of a five-membered and a seven-membered ring endows azulene with a significant dipole moment and distinct reactivity compared to its benzenoid isomers. Halogenated azulenes, such as **1-chloroazulene**, are important synthetic intermediates, serving as versatile building blocks for the construction of more complex azulene-based structures with potential applications in materials science, medicinal chemistry, and electronics. The introduction of a chlorine atom at the 1-position of the azulene core significantly influences its electronic structure and reactivity, making it a subject of interest for further functionalization.

Nomenclature and Chemical Identity

- Systematic Name: **1-Chloroazulene**
- IUPAC Name: **1-chloroazulene**[\[1\]](#)
- Synonyms: Azulene, 1-chloro-[\[1\]](#)
- CAS Number: 23306-02-7[\[2\]](#)
- Molecular Formula: C₁₀H₇Cl[\[2\]](#)
- Molecular Weight: 162.62 g/mol [\[2\]](#)

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of **1-chloroazulene** is presented in the table below. This data is essential for its identification, purification, and characterization.

Property	Value
Molecular Weight	162.62 g/mol [2]
Monoisotopic Mass	162.0236279 u [2]
Appearance	Expected to be a colored solid or oil
Solubility	Soluble in common organic solvents
¹ H NMR (CDCl ₃)	Data not explicitly found in searches
¹³ C NMR (CDCl ₃)	Data not explicitly found in searches
Infrared (IR)	Data not explicitly found in searches
Mass Spectrometry (MS)	Data not explicitly found in searches

Note: Specific experimental data for melting point, boiling point, and detailed spectral shifts for **1-chloroazulene** were not available in the conducted searches. The appearance and solubility are based on the general properties of azulene derivatives.

Synthesis of 1-Chloroazulene

The synthesis of **1-chloroazulene** is typically achieved through the electrophilic halogenation of azulene. The electron-rich five-membered ring of azulene is highly susceptible to attack by electrophiles, with substitution occurring preferentially at the 1 and 3 positions. A common and effective method for the chlorination of azulene involves the use of N-chlorosuccinimide (NCS) as the chlorine source.

Experimental Protocol: Electrophilic Chlorination using N-Chlorosuccinimide (NCS)

This protocol describes a general procedure for the synthesis of **1-chloroazulene** based on established methods for the halogenation of azulenes.

Materials:

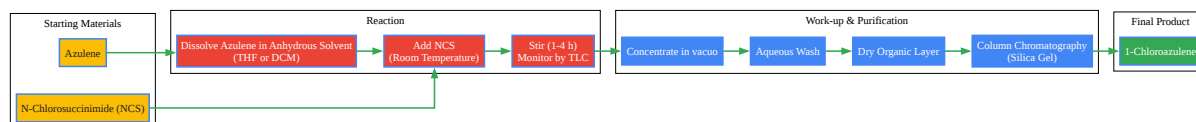
- Azulene
- N-Chlorosuccinimide (NCS)
- Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
- Silica gel for column chromatography
- Hexane or other suitable eluent
- Argon or Nitrogen gas for inert atmosphere
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve azulene (1.0 equivalent) in anhydrous THF or DCM under an inert atmosphere of argon or nitrogen.
- **Addition of Chlorinating Agent:** To the stirred solution, add N-chlorosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Reaction Time:** Stir the reaction mixture at room temperature for a period of 1 to 4 hours, or until TLC analysis indicates the complete consumption of the starting azulene.
- **Work-up:** Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then redissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and can be washed with water to remove succinimide. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is evaporated.
- **Purification:** The crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane or a hexane/dichloromethane mixture to afford pure **1-chloroazulene**.

Logical Workflow for the Synthesis of **1-Chloroazulene**:



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Caption: Synthetic workflow for **1-chloroazulene**.

Chemical Reactivity and Potential Signaling Pathways

The chlorine atom at the 1-position of the azulene ring acts as a good leaving group in nucleophilic substitution reactions and serves as a handle for cross-coupling reactions, enabling the introduction of a wide variety of functional groups.

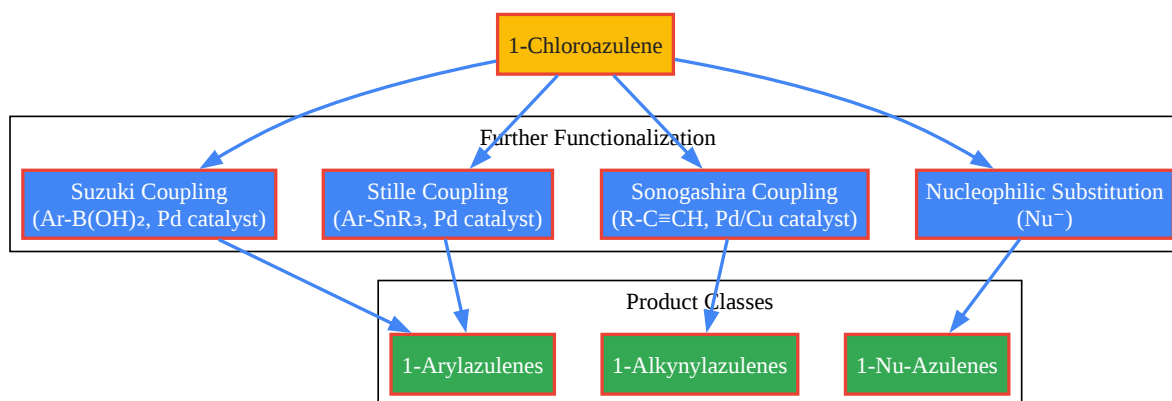
Nucleophilic Aromatic Substitution

1-Chloroazulene can undergo nucleophilic aromatic substitution with various nucleophiles, such as alkoxides, amines, and thiolates, to yield the corresponding 1-substituted azulene derivatives. The electron-deficient nature of the seven-membered ring facilitates these reactions.

Cross-Coupling Reactions

1-Chloroazulene is a suitable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of functionalized azulenes.

Diagram of Potential Further Reactions:



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Caption: Reactivity of **1-chloroazulene**.

There is currently no established information regarding specific signaling pathways in biological systems directly involving **1-chloroazulene**. However, as a functionalized aromatic molecule,

its potential interactions with biological targets could be an area for future research, particularly in the context of developing novel therapeutic agents.

Conclusion

1-Chloroazulene is a key synthetic intermediate in azulene chemistry. Its preparation via electrophilic chlorination is straightforward, and the chloro-substituent provides a versatile handle for a wide array of subsequent chemical transformations. This guide provides essential information for researchers interested in exploring the chemistry and potential applications of this fascinating molecule. Further research is warranted to fully characterize its physicochemical properties and to explore its utility in the development of novel materials and bioactive compounds.

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References

- 1. chemspider.com [chemspider.com]
- 2. Page loading... [wap.guidechem.com]
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